molecular formula C10H16BNO2S B13330679 (4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid

(4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13330679
M. Wt: 225.12 g/mol
InChI Key: LVOCQHFGAJZKFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction or the Paal-Knorr synthesis.

    Introduction of the Piperidine Group: The 4-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.

    Oxidation: The major products are alcohols or ketones.

    Reduction: The major products are borane or boronate esters.

Mechanism of Action

The mechanism of action of (4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4-(4-Methylpiperidin-1-yl)phenylboronic Acid: A structurally similar compound with a phenyl ring instead of a thiophene ring.

    Thiophene-2-boronic Acid: A boronic acid derivative with a thiophene ring but without the piperidine group.

Uniqueness

(4-(4-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a thiophene ring and a 4-methylpiperidin-1-yl group, which confer specific electronic and steric properties. These properties make it particularly useful in Suzuki-Miyaura coupling reactions and in the design of bioactive molecules .

Properties

Molecular Formula

C10H16BNO2S

Molecular Weight

225.12 g/mol

IUPAC Name

[4-(4-methylpiperidin-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO2S/c1-8-2-4-12(5-3-8)9-6-10(11(13)14)15-7-9/h6-8,13-14H,2-5H2,1H3

InChI Key

LVOCQHFGAJZKFQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N2CCC(CC2)C)(O)O

Origin of Product

United States

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